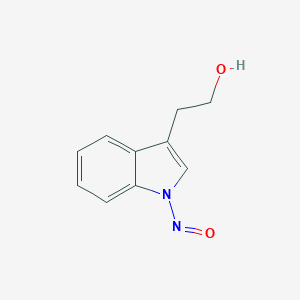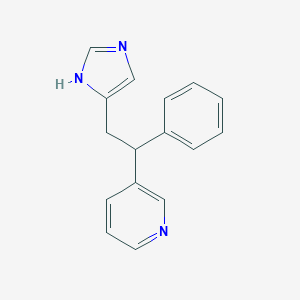
Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)-, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- selectively inhibits Rho-associated protein kinase (ROCK), which plays a key role in various cellular processes, including cell migration, proliferation, and apoptosis. By inhibiting ROCK, Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- can alter the actin cytoskeleton and cell morphology, leading to changes in cellular behavior.
Biochemische Und Physiologische Effekte
Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been shown to have a wide range of biochemical and physiological effects. It can inhibit cancer cell proliferation and induce apoptosis in cancer cells. It can also reduce blood pressure and improve endothelial function in animal models of hypertension and atherosclerosis. In addition, Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is its selectivity for ROCK inhibition. This allows for specific targeting of cellular processes that are regulated by ROCK. However, one limitation of Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is its potential toxicity at high concentrations. Careful dose-response studies are necessary to ensure that the compound is used at safe and effective concentrations in laboratory experiments.
Zukünftige Richtungen
For research include the development of more potent and selective inhibitors of ROCK, investigation of the potential use of Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- in combination with other drugs, and further studies to fully understand its mechanism of action and effects on cellular processes.
Synthesemethoden
The synthesis of Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is a multi-step process. The first step involves the synthesis of 2-(1H-imidazol-4-yl)-1-phenylethanol, which is then reacted with pyridine-4-carboxaldehyde to yield the final product. The synthesis method has been well-established and is reproducible in the laboratory setting.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. It has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis, as well as neurological disorders, such as Alzheimer's disease and stroke.
Eigenschaften
CAS-Nummer |
122027-54-7 |
|---|---|
Produktname |
Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- |
Molekularformel |
C16H15N3 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
3-[2-(1H-imidazol-5-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H15N3/c1-2-5-13(6-3-1)16(9-15-11-18-12-19-15)14-7-4-8-17-10-14/h1-8,10-12,16H,9H2,(H,18,19) |
InChI-Schlüssel |
FNTVGFWNSZPDQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CN=CC=C3 |
Synonyme |
Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



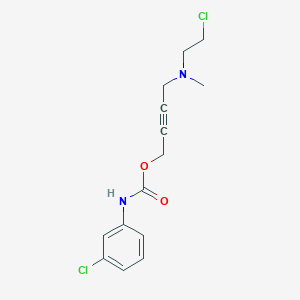
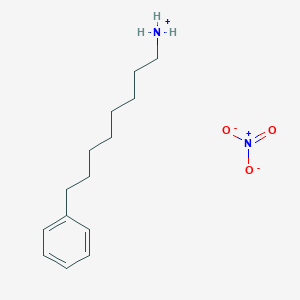
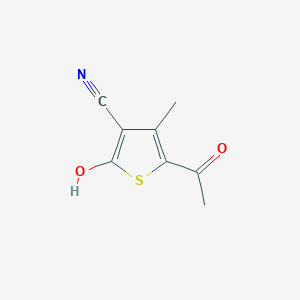
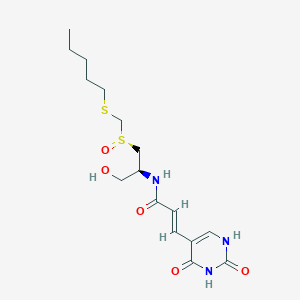
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
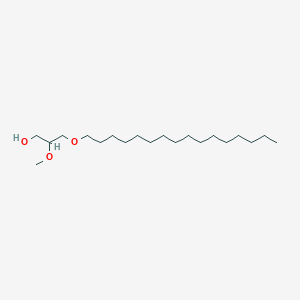
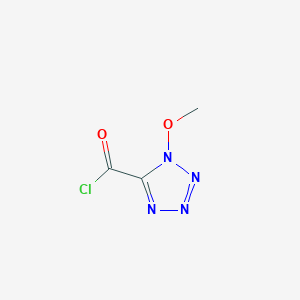
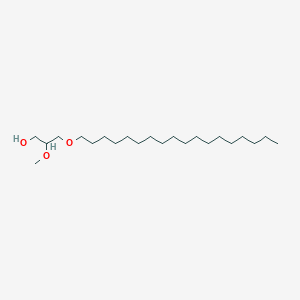
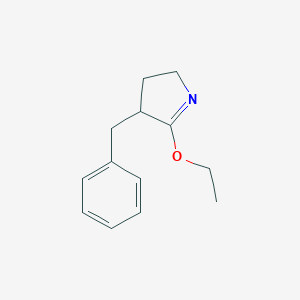
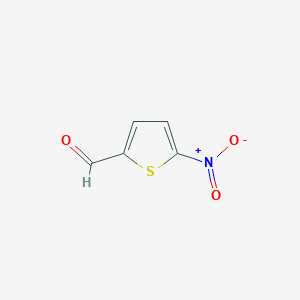
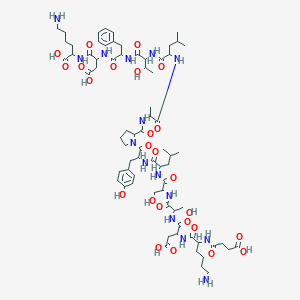
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

